7-Bromo-1-chloro-5-fluoroisoquinoline
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Overview
Description
7-Bromo-1-chloro-5-fluoroisoquinoline is a chemical compound belonging to the isoquinoline family. It is of significant interest in scientific research due to its potential biological activity and various applications in different fields. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an isoquinoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the refluxing of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which affords 7-bromo-4-fluoro-1-hydroxy-isoquinoline as a single isomer . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .
Industrial Production Methods: Industrial production methods for 7-Bromo-1-chloro-5-fluoroisoquinoline are not extensively documented. the scalability of synthetic routes involving halogenation and coupling reactions suggests potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-chloro-5-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms on the isoquinoline ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: Suzuki–Miyaura coupling is a prominent reaction for forming carbon–carbon bonds.
Common Reagents and Conditions:
Selectfluor®: Used for fluorination reactions.
Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorinated methanol adducts can be produced under ambient temperature conditions .
Scientific Research Applications
7-Bromo-1-chloro-5-fluoroisoquinoline is a versatile compound with applications in various scientific fields:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Drug Discovery: Its unique properties make it valuable in the search for new therapeutic agents.
Mechanism of Action
its biological activity suggests interactions with molecular targets and pathways that are yet to be fully elucidated.
Comparison with Similar Compounds
7-Bromo-1-chloro-isoquinoline: A related compound with similar halogenation but lacking the fluorine atom.
Other Fluorinated Isoquinolines: Compounds with varying positions of fluorine substitution on the isoquinoline ring.
Uniqueness: 7-Bromo-1-chloro-5-fluoroisoquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the isoquinoline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-1-chloro-5-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-5-3-7-6(8(12)4-5)1-2-13-9(7)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVCCYWNGDXMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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